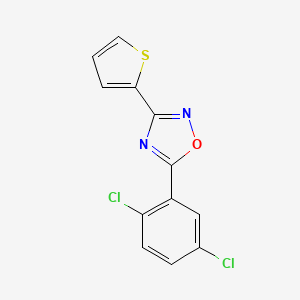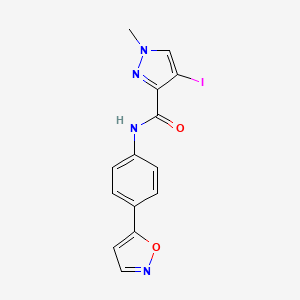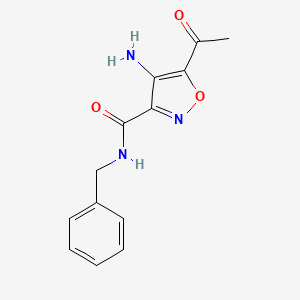![molecular formula C16H13Cl2N3O2 B4327292 N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-furamide](/img/structure/B4327292.png)
N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-furamide
Descripción general
Descripción
N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-furamide is a chemical compound that belongs to the pyrazole group of compounds. It is commonly referred to as DCB-Fur or DCB-02. This compound has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Mecanismo De Acción
The mechanism of action of N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-furamide is not fully understood. However, it is believed to exert its effects through the inhibition of certain enzymes and receptors in the body. This inhibition results in a decrease in inflammation and pain, as well as an increase in plant growth and heavy metal ion removal.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-furamide are dependent on its specific application. In the field of medicine, this compound has been shown to decrease inflammation and pain in animal models. It has also been shown to improve cognitive function in animal models of neurodegenerative disease.
In the field of agriculture, N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-furamide has been shown to promote plant growth and increase crop yields. It has also been shown to improve the quality of fruits and vegetables.
In the field of environmental science, this compound has been shown to effectively remove heavy metal ions from contaminated water sources.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-furamide in lab experiments include its high purity and stability, as well as its potential applications in various fields of scientific research. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several potential future directions for research on N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-furamide. In the field of medicine, further studies are needed to fully understand its potential as an anti-inflammatory and analgesic agent, as well as its potential as a treatment for neurodegenerative diseases.
In the field of agriculture, further studies are needed to optimize its use as a plant growth regulator and to understand its potential effects on soil health and the environment.
In the field of environmental science, further studies are needed to optimize its use as a water treatment agent and to understand its potential effects on aquatic ecosystems.
Conclusion:
N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-furamide is a compound that has potential applications in various fields of scientific research. Its synthesis method has been optimized to produce high yields of the compound with high purity. Its mechanism of action is not fully understood, but it is believed to exert its effects through the inhibition of certain enzymes and receptors in the body. Further studies are needed to fully understand its potential applications and limitations in various fields of scientific research.
Aplicaciones Científicas De Investigación
N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-furamide has potential applications in various fields of scientific research. In the field of medicine, this compound has been studied for its potential as an anti-inflammatory and analgesic agent. It has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In the field of agriculture, N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-furamide has been studied for its potential as a plant growth regulator. It has been shown to promote plant growth and increase crop yields in various plant species.
In the field of environmental science, this compound has been studied for its potential as a water treatment agent. It has been shown to effectively remove heavy metal ions from contaminated water sources.
Propiedades
IUPAC Name |
N-[2-[(2,4-dichlorophenyl)methyl]-5-methylpyrazol-3-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O2/c1-10-7-15(19-16(22)14-3-2-6-23-14)21(20-10)9-11-4-5-12(17)8-13(11)18/h2-8H,9H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLKXFWMKKCDIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CO2)CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Furancarboxamide, N-[1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazol-5-yl]- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-phenyl-4-(2,4,5-trimethoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B4327213.png)
![3-(4-methoxyphenyl)-4-(2-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B4327215.png)
![3-(4-methoxyphenyl)-4-(4-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B4327221.png)
![4-(3-methyl-2-thienyl)-3-(3-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B4327235.png)
![11-(4,6-dithiomorpholin-4-yl-1,3,5-triazin-2-yl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4327243.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-4-fluorobenzamide](/img/structure/B4327250.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B4327257.png)
![methyl 4-{[({3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]methyl}benzoate](/img/structure/B4327262.png)
![N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}dibenzo[b,d]furan-4-carboxamide](/img/structure/B4327264.png)

![N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B4327275.png)
![N-(1-adamantylmethyl)-3-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4327302.png)

